IDE-IN-37 TFA salt is a compound that plays a significant role in the field of medicinal chemistry, particularly in the synthesis of pharmaceutical agents. This compound is derived from trifluoroacetic acid, which is widely used as a reagent in organic synthesis due to its strong acidity and ability to act as a protecting group. The TFA salt form of IDE-IN-37 enhances its solubility and stability, making it more suitable for various chemical reactions and biological applications.
IDE-IN-37 TFA salt is classified as a synthetic organic compound. Its synthesis typically involves the use of trifluoroacetic acid as a key reagent, which contributes to its properties and reactivity. The compound is primarily sourced from laboratory synthesis, where it is produced through established peptide synthesis techniques that utilize protecting group strategies.
The synthesis of IDE-IN-37 TFA salt generally follows a multi-step process involving the use of protecting groups, particularly the tert-butoxycarbonyl (Boc) group. The process can be summarized as follows:
The yield of IDE-IN-37 TFA salt can vary depending on the specific conditions used during synthesis, but typical yields range from 70% to 90% after purification steps .
The molecular structure of IDE-IN-37 TFA salt includes several functional groups that contribute to its chemical behavior:
The precise molecular formula and structural data are typically determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
IDE-IN-37 TFA salt participates in various chemical reactions typical of peptide chemistry:
These reactions are often monitored using techniques such as thin-layer chromatography (TLC) or NMR spectroscopy to confirm completion.
The mechanism of action for IDE-IN-37 TFA salt primarily revolves around its role in facilitating peptide synthesis. The trifluoroacetate ion stabilizes the positively charged guanidino groups in peptides, enhancing their solubility and reactivity. This property allows for more efficient coupling reactions during peptide formation.
In biological contexts, compounds like IDE-IN-37 may exhibit antimicrobial or therapeutic effects through interactions with specific biological targets, although detailed mechanisms would require further empirical investigation .
IDE-IN-37 TFA salt exhibits the following physical properties:
The chemical properties include:
IDE-IN-37 TFA salt is utilized primarily in:
IDE-IN-37 is a rationally designed, low-molecular-weight peptidomimetic compound targeting insulin-degrading enzyme (IDE). Its core structure incorporates a modified peptide backbone with strategically positioned functional groups optimized for IDE binding affinity and selectivity. The molecule features a central scaffold mimicking IDE's natural peptide substrates but engineered for metabolic stability. Key pharmacophoric elements include a zinc-coordinating moiety (commonly a hydroxamic acid or thiol group) to interact with IDE's catalytic zinc atom, hydrophobic aromatic substituents for pocket accommodation, and hydrogen-bonding functionalities for transition-state stabilization [1].
When isolated as a trifluoroacetate (TFA) salt, the compound is designated IDE-IN-37 TFA salt or IDE-IN-37 trifluoroacetate. This nomenclature explicitly indicates the presence of the trifluoroacetic acid counterion associated with the basic nitrogen atom(s) within the IDE-IN-37 structure. The molecular formula thus includes both the protonated form of IDE-IN-37 and the trifluoroacetate anion (CF₃COO⁻). This salt formation significantly alters key physicochemical properties compared to the free base, as shown in Table 1 below.
Table 1: Key Physicochemical Properties of IDE-IN-37 Free Base vs. TFA Salt
Property | IDE-IN-37 Free Base | IDE-IN-37 TFA Salt | Impact |
---|---|---|---|
Physical State | Oily residue or amorphous solid | Crystalline solid | Enhanced handling, purification, stability |
Aqueous Solubility | Low (often << 1 mg/mL) | Significantly Increased | Improves dissolution, bioavailability assays |
Hygroscopicity | Variable, often high | Moderate to High* | Requires controlled handling/storage |
Melting Point | Poorly defined | Sharply defined | Facilitates characterization, purity assessment |
Ionization State | Neutral (uncharged) | Charged (Cation + CF₃COO⁻) | Alters HPLC behavior, membrane permeability |
Note: *TFA salts can be hygroscopic depending on structure [6] [8].
Trifluoroacetic acid (TFA, CF₃COOH) is a cornerstone reagent in the synthesis and purification of peptidomimetics like IDE-IN-37 due to its unique physicochemical profile. Its extreme acidity (pKa ≈ 0.2-0.5) [3] [5] makes it one of the strongest readily available organic acids. This characteristic is crucial for two primary functions in IDE-IN-37 synthesis:
Table 2: Key Properties of TFA Enabling its Role in Peptidomimetic Chemistry
Property of TFA | Value/Characteristic | Role in IDE-IN-37 Synthesis/Purification |
---|---|---|
Acidity (pKa) | ~0.2 - 0.5 [3] [5] | Efficient cleavage of acid-labile protecting groups (Boc, tBu) and resin linkage. |
Volatility | Boiling Point: 72.4°C [5] | Facilitates easy removal post-cleavage and post-HPLC purification by evaporation or lyophilization. |
Ion-Pairing Ability | Strong (due to CF₃ group) | Dramatically improves RP-HPLC separation of basic peptidomimetics; essential for purifying crude IDE-IN-37. |
Solubilizing Power | High (miscible with H₂O, organics) | Dissolves peptide intermediates, resins, and final products effectively, preventing aggregation during synthesis/handling [1]. |
Prevention of Aggregation | Disrupts H-bonding networks | Dissolves peptides prone to β-sheet formation or aggregation, crucial for handling difficult sequences [1]. |
Insulin-Degrading Enzyme (IDE) is a conserved Zn²⁺-metalloprotease with a unique catalytic chamber structure that hydrolyzes several pathophysiologically relevant peptides, most notably insulin and amyloid-β (Aβ) [1] [6]. This dual substrate specificity places IDE at a critical nexus in metabolic and neurodegenerative disease pathways:
IDE-IN-37 specifically belongs to a class of hydroxamic acid-based inhibitors designed to chelate the catalytic Zn²⁺ ion within IDE's active site. Its development stemmed from structure-activity relationship (SAR) studies focused on improving potency, selectivity over other metalloproteases (e.g., NEP, ACE), and pharmacokinetic properties compared to earlier inhibitors like 6bK [1]. The inhibition of IDE by compounds like IDE-IN-37 provides valuable research tools to study IDE biology and assess the therapeutic potential of IDE modulation.
Table 3: Key IDE Substrates and Disease Associations Relevant to IDE Inhibitor Development
IDE Substrate | Physiological Role | Disease Association | Impact of IDE Inhibition |
---|---|---|---|
Insulin | Glucose homeostasis regulator | Type 2 Diabetes (T2D) | ↑ Circulating insulin, ↑ Insulin signaling, improved glucose tolerance (Potential T2D therapy) |
Amyloid-β (Aβ) | Peptide forming plaques in AD | Alzheimer's Disease (AD) | Periphery: Potential ↑ Aβ peripheral sink → ↑ Brain Aβ clearance (Potential AD therapy strategy) |
Glucagon | Counter-regulatory hormone to insulin | Diabetes, Hyperglucagonemia | ↑ Glucagon levels (Potential metabolic effects) |
Amylin (IAPP) | Co-secreted with insulin; regulates appetite, glucose | Type 2 Diabetes, Amyloidosis | ↑ Amylin levels (Potential effects on satiety/amyloid risk) |
Atrial Natriuretic Peptide (ANP) | Regulates blood pressure, sodium excretion | Hypertension, Heart failure | ↑ ANP levels (Potential cardiovascular effects) |
The isolation of pharmacologically active compounds, particularly those containing basic functional groups like amines commonly found in peptidomimetics (e.g., IDE-IN-37), as salt forms is standard practice in drug development. TFA salt formation offers several critical advantages over the corresponding free base, especially in the research and pre-clinical phases:
However, TFA salt formulation also presents considerations:
Despite these considerations, the TFA salt remains the de facto standard form for isolating, characterizing, and initially testing basic peptidomimetic research compounds like IDE-IN-37 due to the compelling advantages in solubility, crystallinity, and purification efficiency it provides.
Table 4: Advantages and Considerations of TFA Salt Formulation for Peptidomimetics like IDE-IN-37
Advantage | Consideration | |
---|---|---|
↑ Aqueous Solubility & Dissolution Rate | Crucial for in vitro bioassays (IC₅₀, EC₅₀ determination) | Potential biological effects of TFA counterion in sensitive assays [7] |
Conversion to Crystalline Solid | Enables isolation, purification (filtration), handling, accurate weighing, characterization (m.p., XRPD), improved stability | Some TFA salts can be hygroscopic [6] |
Facilitates RP-HPLC Purification | Essential for obtaining high-purity material; TFA acts as volatile ion-pair agent | Requires careful lyophilization conditions for complete TFA removal |
Prevents Peptide Aggregation/Colloid Formation | Ensures compound is molecularly dispersed and bioavailable in solution [1] | TFA's strong acidity may influence stability or local pH |
Commonly Used, Well-Understood Process | Standard protocol in peptide/peptidomimetic labs | Trifluoroacetate is non-physiological; switch to acceptable salt needed for clinical development [3] [7] |
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6